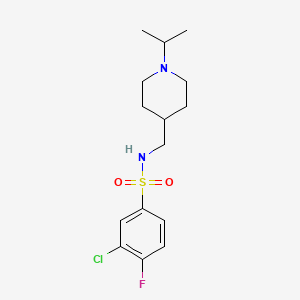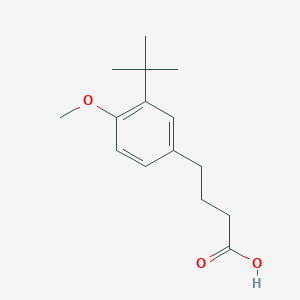![molecular formula C20H19FN2O3S B2965957 N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide CAS No. 1797558-86-1](/img/structure/B2965957.png)
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide is a compound of significant interest in various scientific fields. It features a complex structure that combines a bicyclic core with phenyl and fluorobenzenesulfonamide groups, making it a versatile and intriguing molecule.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from commercially available starting materials. Key steps might include:
Formation of the bicyclic core: : This can be achieved through an intramolecular Diels-Alder reaction.
Introduction of the phenyl group: : A Friedel-Crafts acylation can be used to introduce the phenyl group.
Sulfonamide formation: : The sulfonylation of an amine group using fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production might scale these reactions using continuous flow chemistry techniques, optimizing reaction conditions for maximum yield and purity. The use of catalysts and automated systems can enhance the efficiency and sustainability of the process.
Types of Reactions It Undergoes
Oxidation: : It can undergo oxidation reactions, often in the presence of strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions can convert certain functional groups within the compound to more reduced forms.
Substitution: : Nucleophilic substitution reactions might occur at specific sites, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
From Oxidation: : Sulfoxides or sulfones.
From Reduction: : Reduced amines or alcohols.
From Substitution: : Derivatives with altered sulfonamide groups.
Aplicaciones Científicas De Investigación
This compound is utilized in various scientific research areas:
Chemistry
As a building block in synthetic organic chemistry.
In the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
As a molecular probe for understanding biological pathways.
In the design of enzyme inhibitors.
Medicine
Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry
As a specialty chemical in the production of advanced materials.
In the formulation of chemical products requiring specific functional properties.
Mecanismo De Acción
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide exerts its effects through interactions with specific molecular targets. Its mechanism involves:
Molecular targets: : Enzymes or receptors that recognize its specific structural features.
Pathways involved: : Modulation of biochemical pathways through inhibition or activation of target enzymes.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide stands out due to its unique combination of bicyclic and sulfonamide functionalities. Similar compounds include:
N-phenylsulfonamides.
Bicyclic amides.
Fluoroaromatic compounds.
These comparisons highlight its distinct properties and potential for unique applications across various scientific disciplines.
And there you have it! An extensive dive into this captivating compound. What aspect grabs your interest the most?
Propiedades
IUPAC Name |
N-[3-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-18-9-1-2-10-19(18)27(25,26)22-15-6-3-5-14(13-15)20(24)23-16-7-4-8-17(23)12-11-16/h1-7,9-10,13,16-17,22H,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAZWWNBLNVJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)


![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride](/img/structure/B2965879.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2965882.png)
![2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide](/img/structure/B2965885.png)




![6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLINE](/img/structure/B2965892.png)


